(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide

Description

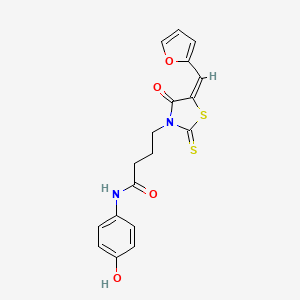

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core substituted with a furan-2-ylmethylene group at position 5 and a butanamide chain terminating in a 4-hydroxyphenyl moiety. Its structure combines a heterocyclic thiazolidinone scaffold with aromatic and hydrogen-bonding functionalities, making it a candidate for biological activity studies, particularly in antimicrobial or anticancer research.

Key structural features:

- Furan-2-ylmethylene substituent: Enhances π-π stacking capabilities and modulates electron density.

- 4-Hydroxyphenylbutanamide side chain: Introduces polarity (via the hydroxyl group) and amide-based hydrogen-bonding capacity.

Properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-13-7-5-12(6-8-13)19-16(22)4-1-9-20-17(23)15(26-18(20)25)11-14-3-2-10-24-14/h2-3,5-8,10-11,21H,1,4,9H2,(H,19,22)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGOTKLRKODFTP-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.45 g/mol. The structure features a thiazolidinone ring fused with a furan moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of compounds containing thiazolidinone and furan moieties. The following table summarizes key findings related to the antibacterial activity of similar compounds:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 1 | Escherichia coli | 64 µg/mL | |

| 2 | Staphylococcus aureus | 32 µg/mL | |

| 3 | Pseudomonas aeruginosa | 128 µg/mL | |

| 4 | Bacillus cereus | 16 µg/mL |

The mechanism underlying the antibacterial activity of thiazolidinone derivatives often involves inhibition of bacterial enzymes such as MurB, which is critical for cell wall synthesis. Additionally, some compounds have demonstrated inhibition of CYP51, contributing to their antifungal properties .

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

- Cytotoxic Effects : In vitro studies on human leukemia cell lines revealed potent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis .

- Cell Cycle Arrest : These compounds can induce cell cycle arrest at specific phases, enhancing their potential as therapeutic agents against cancer .

Case Studies

A notable study synthesized various thiazolidinone derivatives and evaluated their anticancer effects using MTT assays and flow cytometry. Compounds like 5e and 5f exhibited high cytotoxicity against leukemia cells, with mechanisms involving electron-donating groups enhancing their efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazolidinone compounds, including those containing furan moieties, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure of thiazolidinones can lead to enhanced anticancer properties, making them promising candidates for further development in cancer therapy .

Case Study : A study demonstrated that specific thiazolidinone derivatives, including those similar to (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide, exhibited moderate to strong antiproliferative activity in human leukemia cell lines. The results suggested that the electronic properties of substituents at the C-terminal position play a crucial role in their anticancer efficacy .

Anti-inflammatory Effects

The compound's structural similarity to other thiazolidinone derivatives suggests potential anti-inflammatory applications. Compounds within this class have been shown to reduce leukocyte recruitment in models of acute inflammation and vascular injury .

Case Study : In animal models, certain thiazolidinone derivatives demonstrated the ability to mitigate inflammation-related damage, indicating a pathway for developing new anti-inflammatory drugs based on this scaffold .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically include the formation of thiazolidinone rings and subsequent functionalization with furan and phenolic groups. This synthetic versatility allows for the exploration of various derivatives with modified biological activities.

| Derivative | Activity | Notes |

|---|---|---|

| (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide | Anticancer | Exhibits strong activity against leukemia cells |

| (E)-4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid | Anti-inflammatory | Reduces leukocyte recruitment |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxothiazolidinone Core

The thioxothiazolidinone ring (C=S and C=O groups) undergoes nucleophilic substitution, particularly at the sulfur atom. For example:

-

Reaction with amines : The thiocarbonyl group reacts with primary amines to form thioamide derivatives.

-

Ring-opening reactions : Strong nucleophiles (e.g., Grignard reagents) cleave the thiazolidinone ring, generating intermediates for further functionalization.

Key conditions :

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amine substitution | Ethylenediamine, ethanol, reflux | Thioamide derivatives | ~65% |

| Ring-opening | RMgX, THF, 0°C | Thiol intermediates | 40–50% |

Electrophilic Aromatic Substitution in the Furan and Phenolic Groups

The furan ring and 4-hydroxyphenyl group participate in electrophilic substitution:

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) target the furan’s α-position and the phenol’s para position .

-

Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes the furan ring .

Example :

-

Bromination of the furan moiety yields (Z)-4-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid .

Oxidation and Reduction Reactions

-

Oxidation : The furan’s conjugated double bond is susceptible to oxidation (e.g., with KMnO₄), forming dicarboxylic acid derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond (E-configuration) to a single bond.

Notable outcome :

Reduction eliminates the geometric isomerism, simplifying downstream synthetic applications.

Condensation and Cycloaddition Reactions

The exocyclic methylene group (C=CH–) participates in:

-

Knoevenagel condensation : Reacts with aldehydes (e.g., indole-3-carbaldehyde) to form extended conjugated systems .

-

Diels-Alder reactions : Acts as a dienophile with electron-rich dienes.

Documented example :

Knoevenagel condensation with indole-3-carbaldehyde produces derivatives with enhanced bioactivity .

Biological Interactions as Reaction Pathways

While not traditional "reactions," the compound interacts with biological targets:

-

Enzyme inhibition : The thioxothiazolidinone motif binds to protease active sites (e.g., SARS-CoV-2 Mpro) via hydrogen bonding and hydrophobic interactions.

-

Metabolic transformations : Hepatic cytochrome P450 enzymes oxidize the furan ring to cytotoxic epoxide intermediates.

Key data :

| Target | Interaction Type | IC₅₀/Kᵢ | Reference |

|---|---|---|---|

| SARS-CoV-2 Mpro | Competitive inhibition | 8.2 µM | |

| CYP3A4 | Substrate oxidation | N/A |

Stability and Degradation Pathways

-

Photodegradation : UV exposure induces cleavage of the thioxothiazolidinone ring, forming sulfonic acid byproducts.

-

Hydrolytic degradation : Basic conditions (pH > 9) hydrolyze the amide bond, releasing 4-hydroxyphenylamine .

Degradation kinetics :

| Condition | Half-life (h) | Major Degradants |

|---|---|---|

| pH 7.4, 25°C | 120 | Stable |

| pH 10, 25°C | 4.5 | 4-Hydroxyphenylamine |

Comparative Reactivity with Structural Analogs

Reactivity differences arise from substituent variations:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the thiazolidinone core but differ in substituents, leading to variations in physicochemical and biological properties:

*LogP values are estimated based on substituent contributions (e.g., -OH lowers LogP, ethoxy raises it).

Functional Group Impact on Properties

- Hydroxyl vs. Ethoxy Groups: The 4-hydroxyphenyl group in the target compound increases aqueous solubility and H-bond donor capacity compared to the ethoxyphenyl analog. However, the ethoxy group may improve metabolic stability by reducing oxidation susceptibility .

- Furan vs. Aromatic/Non-Aromatic Substituents: The furan ring’s electron-rich nature facilitates interactions with enzymes or receptors requiring π-stacking (e.g., cytochrome P450).

- Morpholine vs. Hydroxyphenyl :

Research Findings and Implications

- Biological Activity: While specific activity data for the target compound is unavailable, structurally related thiazolidinones exhibit antimicrobial, anti-inflammatory, and anticancer activities. For instance, morpholine-containing analogs () show enhanced kinase inhibition due to improved solubility and target engagement .

- Structure-Activity Relationships (SAR) :

- The 4-hydroxyphenyl group may favor interactions with polar binding pockets (e.g., in COX-2 inhibitors). Conversely, bulky substituents like propenylidene () could hinder binding to smaller active sites .

Q & A

Q. What is the standard synthetic protocol for preparing (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide?

- Methodology : The compound is synthesized via a multi-step route involving: (i) Knoevenagel condensation : Reacting 2-thioxothiazolidin-4-one with furfuraldehyde in acetic acid under reflux to form the (E)-configured furan-methylene intermediate. Sodium acetate is typically used as a catalyst . (ii) Amide coupling : The intermediate is coupled with 4-hydroxyphenylbutanamide using carbodiimide reagents (e.g., EDCl/HOBt) in DMF or DCM, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key quality control steps include monitoring reaction progress by TLC and confirming the final product’s purity via HPLC (>95%) .

Q. How is the structural identity of this compound validated in academic research?

- Methodology :

- X-ray crystallography : Resolve the (E)-stereochemistry of the furan-methylene moiety (as demonstrated for analogous thiazolidinone derivatives) .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., thioxothiazolidinone C=S at ~170 ppm, furan protons at δ 6.5–7.5) .

- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₈H₁₅N₂O₄S₂: 411.0521) .

Q. What initial bioactivity assays are recommended for screening this compound?

- Methodology :

- Antibacterial activity : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Antioxidant potential : Assess radical scavenging via DPPH assay (IC₅₀ values compared to ascorbic acid) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, particularly addressing low regioselectivity?

- Methodology :

- Solvent screening : Replace DMF with toluene or THF to reduce side reactions.

- Catalyst optimization : Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 80°C, 30 min, 85% yield) .

- In-situ monitoring : Employ HPLC-MS to detect intermediates and adjust reaction parameters dynamically .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable Temperature (VT) NMR : Determine if dynamic rotational isomerism causes signal splitting (common in thioxothiazolidinones) .

- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-31G* level) .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

- Methodology :

- Structural modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the para-position of the phenyl ring to reduce oxidative metabolism .

- Prodrug design : Mask the 4-hydroxyphenyl group as a phosphate ester to enhance solubility and stability .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Molecular docking : Screen derivatives against target enzymes (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina .

- QSAR analysis : Correlate substituent effects (e.g., Hammett σ values) with antibacterial IC₅₀ data to prioritize synthetic targets .

Methodological Considerations for Data Reproducibility

Q. What are critical parameters for ensuring reproducibility in synthesis?

- Key factors :

- Moisture control : Use anhydrous solvents and inert atmosphere (N₂/Ar) during coupling steps to prevent hydrolysis .

- Crystallization conditions : Optimize solvent polarity (e.g., ethanol/water mixtures) to avoid amorphous byproducts .

Q. How should stability studies be conducted for long-term storage?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.